Nostocarboline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

诺斯托卡碱可以通过多种合成途径合成。 其中一种主要方法是将该化合物从蓝藻 Nostoc 78-12A 中分离出来 . 合成路线通常包括提取蓝藻,然后进行纯化过程以分离诺斯托卡碱。 工业生产方法仍在研究中,但重点是通过生物技术方法优化化合物的产量和纯度 .

化学反应分析

诺斯托卡碱经历多种类型的化学反应,包括:

氧化: 诺斯托卡碱可以在特定条件下被氧化,形成各种氧化产物。

还原: 该化合物也可以进行还原反应,导致形成还原衍生物。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。 这些反应形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

Neurochemical Applications

Nostocarboline has been identified as a potent inhibitor of butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. The compound exhibits an IC(50) value of 13.2 µM, which is comparable to galanthamine, a well-known drug used for Alzheimer's treatment. This property positions this compound as a promising lead for the development of novel neurochemicals aimed at treating cognitive impairments and related disorders .

Table 1: Comparison of BChE Inhibitors

| Compound | IC(50) (µM) | Source |

|---|---|---|

| This compound | 13.2 | Nostoc 78-12A |

| Galanthamine | ~10 | Snowdrop plant |

| 2-Methylnorharmane | 11.2 | Human brain |

Antimicrobial Activity

Recent studies have demonstrated that dimers of this compound possess significant antibacterial properties. They have been shown to induce membrane damage in bacteria, leading to ATP leakage and cell death in strains such as Escherichia coli. This suggests that this compound derivatives could serve as potential antibacterial agents against resistant bacterial strains .

Antimalarial Properties

This compound has also been explored for its antimalarial activity. Recent reviews indicate that compounds derived from cyanobacteria, including this compound, exhibit promising effects against malaria parasites. This application is particularly relevant given the rising resistance to conventional antimalarial drugs .

Oxidative Stress Induction

Research has shown that extracts from Nostoc species, which contain this compound, can induce oxidative stress in plant cells. This effect is characterized by increased production of reactive oxygen species (ROS) and subsequent cell death in root cells of certain plants. Such findings could be significant for understanding plant responses to environmental stressors and the ecological roles of cyanobacterial metabolites .

Table 2: Effects of this compound on Oxidative Stress

| Parameter | Observation |

|---|---|

| ROS Production | Increased with higher extract concentrations |

| Cell Death | Significant increase after exposure |

| Antioxidative Enzyme Activity | Elevated levels detected |

Ecological Implications

The presence of this compound in aquatic ecosystems raises questions about its ecological roles, particularly concerning its effects on phytoplankton dynamics and nutrient cycling. Studies suggest that this compound may inhibit growth in competing algal species, thereby influencing community composition within these ecosystems .

作用机制

诺斯托卡碱主要通过抑制乙酰胆碱酯酶和胰蛋白酶来发挥其作用 . 该化合物与乙酰胆碱酯酶的活性位点结合,阻止乙酰胆碱的分解,导致突触间隙中乙酰胆碱的积累。 这会导致神经传递延长,可能对治疗阿尔茨海默病等疾病有益 . 诺斯托卡碱对胰蛋白酶的抑制作用涉及与酶的活性位点结合,从而阻止肽键的水解 .

相似化合物的比较

诺斯托卡碱在β-咔啉生物碱中是独一无二的,因为它具有特定的取代模式和强大的生物活性。 类似的化合物包括:

哈尔明: 另一种β-咔啉生物碱,具有类似的乙酰胆碱酯酶抑制活性,但取代模式不同。

哈尔马林: 以其精神活性而闻名,也与诺斯托卡碱具有结构相似性。

去甲哈尔曼: 一种β-咔啉,具有不同的生物活性,包括抗菌和抗癌特性.

属性

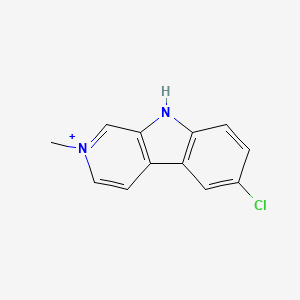

分子式 |

C12H10ClN2+ |

|---|---|

分子量 |

217.67 g/mol |

IUPAC 名称 |

6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium |

InChI |

InChI=1S/C12H9ClN2/c1-15-5-4-9-10-6-8(13)2-3-11(10)14-12(9)7-15/h2-7H,1H3/p+1 |

InChI 键 |

RGQUDRQSJYJYAQ-UHFFFAOYSA-O |

SMILES |

C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl |

规范 SMILES |

C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl |

同义词 |

nostocarboline |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。